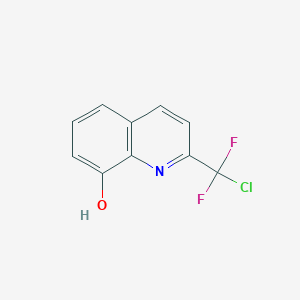

2-(Chlorodifluoromethyl)quinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClF2NO |

|---|---|

Molecular Weight |

229.61 g/mol |

IUPAC Name |

2-[chloro(difluoro)methyl]quinolin-8-ol |

InChI |

InChI=1S/C10H6ClF2NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |

InChI Key |

SYJYLLWKIAYIAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)Cl |

Origin of Product |

United States |

Formation of the Quinoline Core: 2 Methylquinolin 8 Ol

A primary precursor for the quinoline (B57606) ring system is 2-aminophenol (B121084) , which provides the necessary hydroxyl group at the future 8-position. The quinoline ring can then be formed via classic cyclization reactions such as the Skraup or Doebner-von Miller synthesis. In a typical Doebner-von Miller reaction, 2-aminophenol is reacted with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst. This reaction assembles the pyridine (B92270) ring onto the aniline-derived benzene (B151609) ring, yielding 2-methylquinolin-8-ol (also known as 8-hydroxyquinaldine) as a key intermediate.

Protection of the Hydroxyl Group

The hydroxyl group at the 8-position is reactive and can interfere with subsequent, often harsh, halogenation reactions. Therefore, a protection strategy is necessary. A common method is the conversion of the hydroxyl group to a methoxy (B1213986) ether by reacting 2-methylquinolin-8-ol with a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). rsc.org This step yields the protected intermediate, 2-methyl-8-methoxyquinoline . rsc.org

Side Chain Halogenation

The next critical step is the transformation of the 2-methyl group into the desired chlorodifluoromethyl group. This is typically a two-step process:

Perchlorination: The 2-methyl group is first converted to a 2-(trichloromethyl) group. This can be accomplished via free-radical chlorination using reagents like phosphorus pentachloride (PCl₅) or by passing chlorine gas through a solution of the substrate, often at elevated temperatures or under UV irradiation. google.com This reaction produces the intermediate 2-(trichloromethyl)-8-methoxyquinoline .

Halogen Exchange (HALEX): The trichloromethyl group is then converted to a chlorodifluoromethyl group via a halogen exchange reaction, commonly known as the Swarts reaction. thieme-connect.de This involves treating the trichloromethyl intermediate with a fluorine source, such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to facilitate the exchange of two chlorine atoms for fluorine atoms. This step yields 2-(chlorodifluoromethyl)-8-methoxyquinoline .

Deprotection

Optimization of Reaction Conditions and Yields in Fluorinated Quinoline Synthesis

The efficiency of synthesizing fluorinated quinolines is highly dependent on the optimization of each reaction step, particularly the initial ring-forming reaction and the subsequent halogenation steps. Research on analogous quinoline syntheses, such as the Friedländer annulation, provides valuable insights into optimizing these processes. nih.gov

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is a versatile method for producing polysubstituted quinolines. nih.gov The reaction conditions can be fine-tuned to maximize yields and minimize reaction times. Key parameters for optimization include the choice of catalyst, solvent, temperature, and energy source (conventional heating vs. microwave irradiation).

For instance, the synthesis of 8-hydroxyquinolines via a microwave-enhanced Friedländer reaction has been shown to significantly improve yields compared to traditional oil bath heating. nih.gov This method often proceeds without the need for a catalyst and can accommodate a diverse range of substrates. nih.gov

Table 2: Optimization of Friedländer Synthesis for 8-Hydroxyquinolines

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| None (Microwave) | Ethanol (B145695) | 150 | 20 min | ~72 (average) | nih.gov |

| None (Oil Bath) | Ethanol | 80 | 24 h | ~34 (average) | nih.gov |

| Cu(II)-based MOF | Solvent-free | 80 | 8 h | High | nih.gov |

| Fe₃O₄@SiO₂-SO₃H | Reflux | 110 | 120 min | 83 | nih.gov |

| Polyphosphoric acid | Neat | 150 | 3 h | 91 (for an analog) | chemicalbook.com |

The data illustrates that reaction conditions have a profound impact on efficiency. Microwave irradiation can dramatically shorten reaction times from hours to minutes while doubling the average yield. nih.gov Similarly, the use of solid acid catalysts like metal-organic frameworks (MOFs) or functionalized nanoparticles can facilitate high yields under solvent-free or reflux conditions, offering advantages in terms of catalyst recyclability and process simplification. nih.gov Optimization of the halogen exchange step also requires careful control of temperature and stoichiometric ratios of reagents to achieve the desired degree of fluorine incorporation without side reactions.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Traditional methods for quinoline synthesis, such as the Skraup reaction, often rely on harsh conditions, including the use of concentrated sulfuric acid, toxic oxidizing agents (like arsenic pentoxide), and long reaction times, which are environmentally undesirable. rsc.orgnih.gov Modern synthetic chemistry emphasizes the development of sustainable and green methodologies to mitigate these issues.

Microwave-Assisted Synthesis: One of the most effective green approaches is the use of microwave irradiation. researchgate.net Microwave-assisted Skraup reactions have been developed using water as a green solvent and removing toxic oxidants. rsc.orgrsc.org This modification not only aligns with the principles of green chemistry but also leads to significantly reduced reaction times (from hours to minutes) and good to excellent yields. rsc.org A microwave-enhanced Friedländer synthesis allows for the rapid, single-step, and catalyst-free assembly of diverse 8-hydroxyquinolines. nih.gov

Green Catalysts: The development of environmentally benign and reusable catalysts is a cornerstone of green chemistry.

Nanocatalysts: Various nanocatalysts, including those based on iron, copper, and zinc, have been employed for the efficient synthesis of quinolines. nih.govacs.org These catalysts often work under milder conditions, can be magnetically separated and reused, and can be used in green solvents like water or ethanol. nih.gov

Solid Acid Catalysts: Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been reported as a promising metal-free heterogeneous catalyst for the Friedländer synthesis, offering high efficiency under solvent-less conditions. nih.gov

Biodegradable Catalysts: Simple organic acids like formic acid have been used as effective and environmentally friendly catalysts for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com

Solvent-Free and Alternative Solvent Systems: Conducting reactions under solvent-free conditions or in green solvents is another key strategy. Many nanocatalyzed syntheses of quinolines have been optimized to run without any solvent, reducing volatile organic compound (VOC) emissions. nih.gov When a solvent is necessary, water, ethanol, and ionic liquids have been explored as greener alternatives to traditional chlorinated solvents or DMF. nih.govresearchgate.net The efficient synthesis of quinolines using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst in aqueous media is one such example. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminophenol |

| Crotonaldehyde |

| 2-Methylquinolin-8-ol |

| Methyl iodide |

| Potassium carbonate |

| 2-Methyl-8-methoxyquinoline |

| Phosphorus pentachloride |

| 2-(Trichloromethyl)-8-methoxyquinoline |

| Antimony trifluoride |

| Antimony pentachloride |

| 2-(Chlorodifluoromethyl)-8-methoxyquinoline |

| Hydrobromic acid |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic properties of molecules. By employing a functional such as B3LYP and a basis set like 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p)) This table contains hypothetical data for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1255.78 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

| C2-CF2Cl Bond Length (Å) | 1.52 |

| C8-OH Bond Length (Å) | 1.36 |

| O-H Bond Length (Å) | 0.97 |

While DFT is excellent for ground-state properties, ab initio methods like Time-Dependent DFT (TD-DFT) or Complete Active Space Self-Consistent Field (CASSCF) are better suited for studying excited states. These methods can predict the electronic absorption spectrum (UV-Vis) of this compound by calculating the energies of vertical excitations from the ground state to various excited states.

Furthermore, these advanced methods can be used to explore potential reaction pathways, such as photochemical reactions or degradation mechanisms. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the molecule's reactivity under different conditions.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, typically in a simulated biological or chemical environment. Using a force field (a set of parameters that describe the potential energy of the system), such as CHARMM or AMBER, the molecule can be placed in a simulation box, often filled with a solvent like water, to mimic physiological or solution-phase conditions.

Computational Prediction of Reactivity, Selectivity, and Spectroscopic Parameters

Computational methods are invaluable for predicting a molecule's reactivity and its spectroscopic signatures. Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide insights into the chemical behavior of this compound. These descriptors include electronegativity, chemical hardness, and the electrophilicity index, which help in understanding how the molecule will interact with other chemical species.

Additionally, vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These theoretical spectra are crucial for interpreting experimental data and confirming the molecular structure.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound This table contains hypothetical data for illustrative purposes.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | 3450 | O-H stretch |

| IR Frequency (cm⁻¹) | 1610 | C=N stretch (quinoline ring) |

| IR Frequency (cm⁻¹) | 1150 | C-F stretch |

| ¹H NMR Shift (ppm) | 9.85 | OH |

| ¹³C NMR Shift (ppm) | 152.4 | C8-OH |

| ¹³C NMR Shift (ppm) | 125.6 (t) | -CF₂Cl |

| ¹⁹F NMR Shift (ppm) | -65.2 | -CF₂Cl |

Modeling of Intermolecular Interactions and Self-Assembly Processes

The functional groups on this compound, including the hydroxyl group, the quinoline nitrogen, and the halogenated methyl group, can participate in various intermolecular interactions. These include hydrogen bonding (O-H···N), halogen bonding (C-Cl···N or C-Cl···O), and π-π stacking between the quinoline rings.

These non-covalent interactions can be modeled using high-level quantum chemical calculations, often including corrections for dispersion forces (e.g., DFT-D3). By calculating the interaction energies of dimers or larger clusters, the strength and nature of these interactions can be quantified. Understanding these interactions is key to predicting how the molecule might self-assemble in the solid state or interact with biological macromolecules.

Conformation Analysis and Tautomerism Studies

The this compound molecule has conformational flexibility, primarily due to the rotation around the single bond connecting the chlorodifluoromethyl group to the quinoline ring. A potential energy surface scan can be performed by systematically rotating this bond to identify the most stable conformers and the energy barriers between them.

Additionally, the 8-hydroxyquinoline (B1678124) moiety can exist in tautomeric forms, specifically the enol and keto forms. The relative stability of these tautomers is crucial for the molecule's chemical behavior. Computational chemistry can be used to calculate the energies of these tautomers in the gas phase and in different solvents using a polarizable continuum model (PCM). These calculations can predict which tautomer is more stable under various conditions.

Table 3: Calculated Relative Energies of this compound Tautomers This table contains hypothetical data for illustrative purposes.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|

| Enol form | 0.00 | 0.00 |

| Keto form | +5.8 | +3.2 |

Coordination Chemistry of 2 Chlorodifluoromethyl Quinolin 8 Ol

Chelation Properties of the 2-(Chlorodifluoromethyl)quinolin-8-olate Ligand

The chelation properties of the 2-(chlorodifluoromethyl)quinolin-8-olate ligand are fundamentally dictated by the bidentate N,O-donor set provided by the quinoline (B57606) nitrogen and the deprotonated hydroxyl group. This arrangement is characteristic of 8-hydroxyquinolinate ligands, which form stable five-membered chelate rings with a wide variety of metal ions. rroij.com

The chlorodifluoromethyl (-CF2Cl) group at the 2-position of the quinoline ring is expected to exert significant electronic and steric effects on the coordination properties of the ligand.

Steric Effects: The chlorodifluoromethyl group is sterically more demanding than a hydrogen atom. Its presence at the 2-position, adjacent to the coordinating nitrogen atom, can create steric hindrance around the metal center. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers or distorted geometries to accommodate the bulky substituent. The steric and electronic properties of ligands are known to be critical in determining the structure and reactivity of their metal complexes. rsc.orgnih.gov

Synthesis and Characterization of Metal Complexes of 2-(Chlorodifluoromethyl)quinolin-8-ol

The synthesis of metal complexes with this compound would likely follow established procedures for other 8-hydroxyquinoline (B1678124) derivatives. researchgate.netscirp.org These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group. The stoichiometry of the resulting complexes, commonly ML2 or ML3, depends on the charge and preferred coordination number of the metal ion. rroij.com

Transition metal complexes of 8-hydroxyquinoline and its derivatives have been extensively studied. researchgate.netscirp.org It is anticipated that this compound would form stable complexes with a range of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The coordination geometry of these complexes is influenced by the d-electron configuration of the metal ion and the steric constraints imposed by the ligands. For instance, four-coordinate complexes may adopt square planar or tetrahedral geometries, while six-coordinate complexes are typically octahedral. scirp.org The electron-withdrawing nature of the -CF2Cl group would likely influence the ligand field strength and, consequently, the electronic spectra and magnetic properties of the complexes. For example, platinum(II) complexes with substituted 2-methyl-8-quinolinol ligands have been synthesized and shown to adopt a square planar geometry. nih.gov Similarly, chromium(III) complexes with other 2-substituted 8-hydroxyquinoline ligands have been characterized as having an octahedral coordination environment. mdpi.combohrium.com

| Metal Ion | Likely Stoichiometry | Probable Geometry | Anticipated d-d Transitions |

|---|---|---|---|

| Cu(II) | CuL2 | Distorted Square Planar | Broad absorption in the visible region |

| Ni(II) | NiL2 | Square Planar or Tetrahedral | Multiple absorptions in the visible/NIR region |

| Co(II) | CoL2 | Tetrahedral or Octahedral (with solvent coordination) | Absorptions in the visible region |

| Zn(II) | ZnL2 | Tetrahedral | No d-d transitions (d10) |

| Cr(III) | CrL3 | Octahedral | Multiple absorptions in the visible region |

8-Hydroxyquinoline is known to form stable complexes with main group metals, such as aluminum(III) and gallium(III), typically resulting in neutral, volatile, and highly fluorescent M(8-quinolinate)3 complexes. rroij.com It is expected that this compound would also form similar tris-chelate complexes with these metals.

The coordination chemistry of lanthanide ions with 8-hydroxyquinoline derivatives is also an active area of research. nih.govijsr.net Lanthanide ions are characterized by their high coordination numbers (typically 8 or 9) and their luminescence properties. The 8-hydroxyquinolinate ligand can act as an "antenna" by absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. isc.ac The synthesis of lanthanide complexes with this compound would likely result in complexes where three or more ligands coordinate to the metal center, possibly with the inclusion of solvent molecules to satisfy the high coordination number of the lanthanide ion. The electron-withdrawing -CF2Cl group could potentially influence the energy levels of the ligand and affect the efficiency of the energy transfer process.

| Metal Ion | Likely Stoichiometry | Probable Coordination Number | Potential Properties |

|---|---|---|---|

| Al(III) | AlL3 | 6 | Fluorescent, suitable for OLED applications |

| Ga(III) | GaL3 | 6 | Fluorescent |

| Sn(II) | SnL2 | 4 | - |

| Eu(III) | EuL3(solvent)x | 8 or 9 | Red luminescence |

| Tb(III) | TbL3(solvent)x | 8 or 9 | Green luminescence |

Structural Elucidation of Coordination Compounds via Advanced X-ray Diffraction Techniques

Single-crystal X-ray diffraction is the most definitive method for the structural characterization of coordination compounds. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. For metal complexes of this compound, X-ray diffraction studies would be crucial to unequivocally determine the coordination environment around the metal center and to assess the steric impact of the -CF2Cl group.

Based on studies of related compounds, several structural features can be anticipated. For example, in tris-chelate complexes with octahedral metals like Cr(III), both meridional (mer) and facial (fac) isomers are possible. Studies on Cr(III) complexes with other 2-substituted 8-hydroxyquinolines have revealed the formation of mer-isomers. mdpi.combohrium.com The steric bulk of the 2-substituent can play a significant role in determining the preferred isomeric form. X-ray diffraction studies on platinum(II) complexes with substituted 8-quinolinol ligands have confirmed a square planar geometry around the metal center. nih.gov For lanthanide complexes, X-ray diffraction would reveal the high coordination numbers and the involvement of solvent molecules in the coordination sphere. nih.gov

Redox Behavior and Electrochemistry of Coordinated this compound

There is no information available in the scientific literature regarding the redox behavior and electrochemistry of metal complexes containing the this compound ligand. Studies involving techniques such as cyclic voltammetry, polarography, or other electrochemical methods to determine the redox potentials, electron transfer kinetics, or the electrochemical stability of these complexes have not been documented. Therefore, no data on the electrochemical properties of coordinated this compound can be presented.

Supramolecular Chemistry Involving 2 Chlorodifluoromethyl Quinolin 8 Ol

Non-Covalent Interactions in 2-(Chlorodifluoromethyl)quinolin-8-ol Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the self-assembly of molecules into well-defined structures. mdpi.com In the context of this compound, a range of such interactions is anticipated to dictate its solid-state packing and solution-state aggregation behavior. These interactions, while individually weak, collectively contribute to the stability and structure of the resulting supramolecular assemblies.

The 8-hydroxyquinoline (B1678124) scaffold is a bifunctional hydrogen bonding unit, capable of acting as both a hydrogen bond donor through its hydroxyl (-OH) group and a hydrogen bond acceptor via the nitrogen atom of the pyridine (B92270) ring. This dual capability allows for the formation of robust intramolecular hydrogen bonds between the hydroxyl proton and the quinoline (B57606) nitrogen, a characteristic feature of 8-hydroxyquinolines. rsc.org Intermolecularly, the hydroxyl group can also engage in hydrogen bonding with neighboring molecules, leading to the formation of dimers or extended chains. For instance, in the crystal structure of 5,7-dichloroquinolin-8-ol, the hydroxyl group acts as a hydrogen-bond donor to the nitrogen atom of a symmetry-related molecule, resulting in the formation of a hydrogen-bonded dimer. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Strong Hydrogen Bond | O-H | N | 2.6 - 2.9 |

| Weak Hydrogen Bond | C-H | F | 2.9 - 3.2 |

| Weak Hydrogen Bond | C-H | O | 3.0 - 3.5 |

This table presents typical distances for hydrogen bonds involving functionalities present in this compound, based on related structures.

The planar, electron-rich quinoline ring system of this compound is highly conducive to π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings and are a significant driving force in the self-assembly of planar molecules. In the solid state, these interactions often lead to the formation of columnar or layered structures. The mode of stacking can be either face-to-face or offset (slipped), with the latter often being energetically more favorable. For example, in the crystal structure of 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, π-π stacking interactions are observed between the quinoline rings of adjacent molecules, with a centroid-centroid distance of 3.5913 (8) Å. nih.gov A series of 2,2′-(arylenedivinylene)bis-8-hydroxyquinolines also exhibit strong face-to-face π–π stacking interactions, which contribute to their semiconducting properties. rsc.org The electronic nature of the substituents on the quinoline ring can modulate the strength and geometry of these π-π interactions.

| Interaction Type | Participating Moieties | Typical Distance (Å) |

| π-π Stacking | Quinoline Rings | 3.3 - 3.8 |

| C-H···π | C-H bond and Quinoline Ring | 2.5 - 2.9 (H to ring centroid) |

This table provides typical distances for aromatic interactions in quinoline-based systems.

The chlorodifluoromethyl group in this compound introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). ijres.org The chlorine atom in the -CF2Cl group, influenced by the electron-withdrawing fluorine atoms, can possess a region of positive electrostatic potential (a σ-hole) along the extension of the C-Cl bond, allowing it to interact favorably with electron-rich sites such as the nitrogen or oxygen atoms of a neighboring molecule. mdpi.com In the crystal structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate, a C–Cl···F halogen bond is observed, which plays a role in the formation of a two-dimensional sheet network. mdpi.com Such directed interactions can be a powerful tool in crystal engineering for the rational design of supramolecular architectures.

| Interaction Type | Donor Atom | Acceptor Atom/System | Typical Distance (% of van der Waals radii sum) |

| Halogen Bond | Cl | N | < 100% |

| Halogen Bond | Cl | O | < 100% |

| Halogen Bond | Cl | π-system | < 100% |

This table illustrates the nature of halogen bonding that could be exhibited by this compound.

Self-Assembly Strategies for this compound Derived Architectures

The diverse array of non-covalent interactions available to this compound allows for various self-assembly strategies to create ordered supramolecular structures. By carefully controlling experimental conditions such as solvent, temperature, and concentration, it is possible to favor certain interactions over others, thereby directing the assembly process. For instance, in polar, protic solvents, intermolecular hydrogen bonding may dominate, leading to the formation of one-dimensional chains or tapes. In less polar solvents, π-π stacking interactions may become more prominent, favoring the formation of columnar aggregates or two-dimensional sheets. The introduction of metal ions can trigger a different self-assembly pathway, leading to the formation of coordination polymers, as discussed in the following section. The interplay of these various non-covalent forces provides a rich landscape for the design of novel materials with tailored structures and properties.

Formation of Supramolecular Frameworks and Coordination Polymers

The 8-hydroxyquinolinate moiety is a classic bidentate chelating ligand that forms stable complexes with a wide range of metal ions. nih.gov The deprotonated hydroxyl group and the quinoline nitrogen atom form a five-membered chelate ring upon coordination to a metal center. This strong and predictable coordination behavior makes this compound an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov

Host-Guest Chemistry with this compound as a Component

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding site for another molecule (the guest). mdpi.com The resulting host-guest complexes are held together by non-covalent interactions. mdpi.com While this compound is not a classic macrocyclic host, its self-assembled structures can create cavities or channels capable of encapsulating smaller guest molecules. For example, layered structures formed through π-π stacking could intercalate small solvent molecules or other flat aromatic guests.

Furthermore, in the context of coordination polymers, the spaces between the polymer chains can form channels or pores that can accommodate guest molecules. The size, shape, and chemical nature of these pores would be determined by the structure of the coordination polymer. The presence of the fluorinated groups lining these potential cavities could impart specific affinities for certain types of guests, for example, through fluorophilic interactions. Conversely, the this compound molecule itself could act as a guest, becoming encapsulated within the cavity of a larger host molecule such as a cyclodextrin, cucurbituril, or a calixarene. nih.govmdpi.com The hydrophobic quinoline part of the molecule would likely be driven into the nonpolar cavity of the host in an aqueous environment.

Dynamic Supramolecular Systems and Stimuli-Responsive Assembly

The field of supramolecular chemistry is increasingly focused on the development of dynamic systems that can respond to external stimuli, leading to controlled changes in their structure and function. The compound this compound, by virtue of its unique structural and electronic properties, presents significant potential for the construction of such stimuli-responsive supramolecular assemblies. The dynamic nature of these systems is predicated on the reversible nature of non-covalent interactions, which can be modulated by various external triggers.

The core of this potential lies in the 8-hydroxyquinoline (8-HQ) scaffold, which is known to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. The introduction of the 2-(chlorodifluoromethyl) group is hypothesized to significantly influence these interactions, thereby providing a handle for external control over the assembly and disassembly of supramolecular structures. This substituent imparts a unique combination of steric bulk and strong electron-withdrawing effects, which can be exploited to create sophisticated, responsive materials.

Research into analogous systems of substituted 8-hydroxyquinolines has demonstrated that both the steric and electronic nature of substituents can dramatically alter the stability and responsiveness of the resulting supramolecular assemblies. For instance, bulky substituents can sterically hinder or direct the formation of specific π-stacked arrangements, while electron-withdrawing groups can modulate the acidity of the 8-hydroxyl proton and the basicity of the quinoline nitrogen, making the system sensitive to changes in pH. researchgate.net

pH-Responsive Assembly and Disassembly

One of the most promising avenues for inducing dynamic behavior in systems containing this compound is through pH modulation. The 8-hydroxyquinoline moiety possesses both a weakly acidic hydroxyl group and a weakly basic quinoline nitrogen atom, making it inherently pH-sensitive. The strong electron-withdrawing nature of the 2-(chlorodifluoromethyl) group is expected to increase the acidity of the 8-hydroxyl group, thereby shifting its pKa value. This heightened acidity can lead to more facile deprotonation in response to smaller changes in the basicity of the environment.

In a neutral or acidic medium, the compound is likely to exist in its protonated form, capable of acting as a hydrogen bond donor through its hydroxyl group. This can facilitate the formation of well-defined supramolecular structures, such as chains or sheets, stabilized by intermolecular hydrogen bonds. Upon an increase in pH, deprotonation of the hydroxyl group would occur, leading to the formation of the quinolinolate anion. This change in the electronic and structural properties of the molecule would disrupt the existing hydrogen-bonding network, causing the disassembly of the supramolecular structure. This reversible assembly-disassembly process is a hallmark of a dynamic, stimuli-responsive system.

The table below illustrates the hypothetical pH-responsive behavior of a supramolecular assembly of this compound, based on established principles of 8-hydroxyquinoline chemistry.

| pH Range | Dominant Species | Key Non-Covalent Interactions | Supramolecular State |

| < 5 | Protonated | Strong Hydrogen Bonding, π-π Stacking | Assembled |

| 5 - 8 | Neutral | Hydrogen Bonding, π-π Stacking | Partially Assembled |

| > 8 | Deprotonated | Ionic Interactions, π-π Stacking | Disassembled |

Solvatochromic and Thermochromic Responses

Beyond pH, supramolecular systems of this compound could also exhibit responsiveness to changes in solvent polarity and temperature. The 2-(chlorodifluoromethyl) group, with its combination of a chloro and difluoromethyl substituents, can engage in halogen bonding and other dipole-dipole interactions. The strength and nature of these interactions are highly dependent on the surrounding solvent environment. A change in solvent polarity could therefore trigger a reorganization of the supramolecular assembly, leading to observable changes in the material's properties, such as its absorption or emission spectra (solvatochromism).

Similarly, temperature can be a crucial stimulus for modulating the dynamic equilibrium of the supramolecular assembly. An increase in temperature could provide sufficient thermal energy to overcome the weaker non-covalent interactions, leading to a transition from an ordered, assembled state to a more disordered, disassembled state. This thermoreversibility is a key feature of many dynamic supramolecular materials.

The following table outlines the potential stimuli-responsive behavior of this compound to various external triggers, based on its anticipated molecular properties.

| Stimulus | Hypothesized Molecular Response | Potential Supramolecular Outcome |

| pH | Protonation/deprotonation of the 8-hydroxyl group | Reversible assembly/disassembly of hydrogen-bonded networks |

| Solvent Polarity | Alteration of dipole-dipole and halogen bonding interactions | Reorganization of the supramolecular packing, leading to solvatochromism |

| Temperature | Modulation of the kinetic stability of non-covalent bonds | Thermally induced disassembly of the supramolecular structure |

| Light | Potential for photo-induced electronic transitions | Isomerization or other photochemical reactions that could disrupt packing |

| Metal Ions | Chelation with the 8-hydroxyquinoline moiety | Formation of metallosupramolecular assemblies with distinct geometries and properties |

Catalysis Mediated by 2 Chlorodifluoromethyl Quinolin 8 Ol Derivatives

Homogeneous Catalysis with Metal-2-(Chlorodifluoromethyl)quinolin-8-olate Complexes

There is no available research on the use of metal-2-(chlorodifluoromethyl)quinolin-8-olate complexes in homogeneous catalysis.

Exploration in C-H Bond Activation and Functionalization

Currently, there are no studies reporting the exploration of metal-2-(chlorodifluoromethyl)quinolin-8-olate complexes in C-H bond activation and functionalization.

Applications in Olefin Polymerization and Oligomerization

The application of metal-2-(chlorodifluoromethyl)quinolin-8-olate complexes in olefin polymerization and oligomerization has not been documented in the scientific literature.

Small Molecule Activation and Transformation (e.g., CO2, N2)

There is no published research on the use of metal-2-(chlorodifluoromethyl)quinolin-8-olate complexes for the activation and transformation of small molecules such as CO2 or N2.

Heterogeneous Catalysis Employing 2-(Chlorodifluoromethyl)quinolin-8-ol Based Materials

The development and use of heterogeneous catalysts based on this compound have not been reported.

Asymmetric Catalysis and Enantioselective Transformations

There are no reports on the application of chiral complexes of this compound in asymmetric catalysis and enantioselective transformations.

Mechanistic Understanding of Catalytic Cycles and Catalyst Turnover

As there are no reported catalytic applications for this compound and its derivatives, no mechanistic studies on its potential catalytic cycles or catalyst turnover have been conducted.

Design Principles for Enhanced Catalytic Activity and Selectivity in

The rational design of catalysts derived from this compound is pivotal for augmenting their catalytic efficacy and directing the selectivity of chemical transformations. Although this specific scaffold is not extensively documented in catalytic applications, design principles can be extrapolated from the broader knowledge of quinoline-based ligands and coordination chemistry. The key to enhancing the catalytic prowess of these derivatives lies in the systematic modification of the ligand framework and the judicious selection of the coordinating metal center. These modifications influence the electronic and steric environment of the catalytic active site, thereby modulating activity and selectivity.

The primary strategies for tuning the catalytic properties of this compound derivatives revolve around three core areas: strategic substitution on the quinoline (B57606) ring, variation of the central metal ion, and alterations to the 2-(chlorodifluoromethyl) group. Each of these approaches offers a pathway to fine-tune the catalyst's performance for specific applications.

Modification of the Quinoline Ring: Substituent Effects

The electronic properties of the this compound ligand can be systematically adjusted by introducing various substituents at different positions on the quinoline ring. The inherent electron-withdrawing nature of the 2-(chlorodifluoromethyl) group significantly influences the electron density of the quinoline system. This effect can be either amplified or counteracted by the addition of other functional groups.

Electron-donating groups (EDGs), such as alkyl, alkoxy, or amino groups, positioned on the quinoline backbone, can increase the electron density on the nitrogen and oxygen atoms of the 8-hydroxyquinoline (B1678124) core. This enhancement of electron density can lead to stronger coordination with the metal center, potentially stabilizing the resulting complex and boosting its catalytic activity. mdpi.com Conversely, the introduction of additional electron-withdrawing groups (EWGs), like nitro or cyano groups, would further decrease the electron density, which might be beneficial in reactions where a more electrophilic metal center is desired. mdpi.com

The steric bulk of the substituents also plays a crucial role in determining the selectivity of the catalyst. Bulky groups introduced near the coordination site can create a chiral pocket around the metal center, which is a key strategy in asymmetric catalysis for controlling enantioselectivity.

Below is a hypothetical data table illustrating the potential effects of different substituents on the catalytic activity of a generic reaction catalyzed by a metal complex of a substituted this compound.

| Substituent at C5 | Electronic Effect | Steric Hindrance | Hypothetical Catalytic Activity (Relative Rate) | Hypothetical Selectivity (%) |

|---|---|---|---|---|

| -H | Neutral | Low | 1.0 | 50 |

| -CH3 | Electron-Donating | Moderate | 1.5 | 65 |

| -OCH3 | Electron-Donating | Moderate | 1.8 | 70 |

| -NO2 | Electron-Withdrawing | Low | 0.7 | 40 |

| -tBu | Electron-Donating | High | 1.2 | 85 |

Influence of the Metal Center

The choice of the metal ion is a critical determinant of the catalytic properties of the resulting this compound complex. The 8-hydroxyquinoline moiety is a versatile chelating agent, capable of forming stable complexes with a wide array of transition metals. scirp.org The nature of the metal ion dictates the geometry of the complex, its redox potential, and its Lewis acidity, all of which are fundamental to its catalytic function.

For instance, late transition metals like palladium, platinum, and rhodium are often employed in cross-coupling and hydrogenation reactions, while first-row transition metals such as copper, iron, and cobalt are common in oxidation and polymerization catalysis. The coordination number and preferred geometry of the metal ion will influence the spatial arrangement of the ligands, which can be exploited to control substrate access to the active site and thus enhance selectivity.

The counter-ion associated with the metal salt used in the synthesis of the complex can also have a significant impact on catalytic activity. mdpi.com Weakly coordinating anions may lead to a more accessible and reactive metal center, whereas strongly coordinating anions might inhibit catalysis by occupying a coordination site.

The following interactive table provides a conceptual overview of how different metal centers might influence the catalytic application of this compound complexes.

| Metal Ion | Typical Coordination Geometry | Potential Catalytic Application | Hypothetical Turnover Frequency (h-1) |

|---|---|---|---|

| Cu(II) | Square Planar / Octahedral | Oxidation, Atom Transfer Radical Polymerization | 100 - 1000 |

| Pd(II) | Square Planar | Cross-Coupling Reactions (e.g., Suzuki, Heck) | 500 - 5000 |

| Rh(I) | Square Planar | Hydroformylation, Hydrogenation | 1000 - 10000 |

| Fe(III) | Octahedral / Tetrahedral | Lewis Acid Catalysis, Oxidation | 50 - 500 |

| Ir(III) | Octahedral | C-H Activation, Asymmetric Hydrogenation | 200 - 2000 |

Modification of the 2-(Chlorodifluoromethyl) Group

The 2-(chlorodifluoromethyl) substituent itself, while a defining feature of the ligand, can also be a target for modification to fine-tune catalytic performance. This group is strongly electron-withdrawing due to the presence of the halogen atoms. Altering the halogen atoms in this group would modulate its electronic and steric properties.

For example, replacing the chlorine atom with a bromine or iodine atom would alter the steric profile and potentially the electronic effect of the substituent. Complete replacement of the halogens with fluorine to give a trifluoromethyl group would create an even more potent electron-withdrawing substituent, which could be advantageous in certain catalytic cycles. researchgate.net

Furthermore, synthetic strategies could be developed to replace the chlorodifluoromethyl group with other fluorinated alkyl chains of varying lengths and branching. These modifications would allow for a systematic investigation of the structure-activity relationship and the optimization of the catalyst for a specific chemical transformation.

The table below illustrates the hypothetical influence of modifying the 2-substituent on the catalyst's properties.

| Substituent at C2 | Inductive Effect | Steric Bulk | Potential Impact on Catalysis |

|---|---|---|---|

| -CF2Cl | Strongly Electron-Withdrawing | Moderate | Baseline |

| -CF3 | Very Strongly Electron-Withdrawing | Moderate | Enhanced Lewis acidity of the metal center |

| -CF2Br | Strongly Electron-Withdrawing | Larger | Increased steric hindrance, potential for altered selectivity |

| -C2F5 | Strongly Electron-Withdrawing | Larger | Enhanced steric shielding of the active site |

| -CH2CF3 | Electron-Withdrawing | Larger | Modified electronic and steric profile |

Advanced Analytical Methodologies for the Characterization of 2 Chlorodifluoromethyl Quinolin 8 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-(Chlorodifluoromethyl)quinolin-8-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments, leveraging multiple nuclear probes, is essential for a complete assignment of its complex structure.

A multi-nuclear NMR approach provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline (B57606) ring system. The protons on the pyridine (B92270) ring (H-3, H-4) and the benzene (B151609) ring (H-5, H-6, H-7) would appear as a series of doublets and triplets, with chemical shifts and coupling constants characteristic of the substituted quinoline core. acs.orgnih.gov The phenolic hydroxyl proton (-OH) at the C8-position would likely appear as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will display ten signals corresponding to the carbon atoms of the quinoline skeleton and the chlorodifluoromethyl group. The chemical shifts will be influenced by the electronegativity of the nitrogen, oxygen, chlorine, and fluorine atoms. The carbon of the -CF₂Cl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF). The carbons directly bonded to chlorine and fluorine often exhibit characteristic isotopic effects or line broadening. mdpi.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. nih.gov The two fluorine atoms in the -CF₂Cl group are chemically equivalent and are expected to produce a single resonance (a singlet) in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift, typically referenced against CFCl₃, provides a unique fingerprint for the chlorodifluoromethyl moiety. The chemical shift range for -CF₂- groups is generally distinct from other common fluorinated groups like -CF₃. ucsb.educolorado.edu

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the quinoline nitrogen atom. The chemical shift of the nitrogen is sensitive to substitution effects on the pyridine ring and protonation state.

Table 8.1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | H-3, H-4, H-5, H-6, H-7 | 7.0 - 8.5 | Doublets (d), Triplets (t) |

| ¹H | 8-OH | Variable (e.g., 9.0 - 10.0) | Broad Singlet (br s) |

| ¹³C | Quinoline Carbons | 110 - 155 | Singlets (in decoupled spectrum) |

| ¹³C | C-CF₂Cl | 115 - 130 | Triplet (t), ¹J_CF ≈ 280-320 Hz |

| ¹⁹F | -CF₂Cl | -50 to -80 (vs. CFCl₃) | Singlet (s) |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. acs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between adjacent protons, allowing for the sequential assignment of protons around the aromatic rings (e.g., tracing the connectivity from H-5 to H-6 to H-7). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is fundamental for assigning the protonated carbons of the quinoline ring. ijpsdronline.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is critical for identifying quaternary carbons and for confirming the placement of substituents. For instance, correlations from the H-3 proton to the C-2 and C-4 carbons, and crucially to the carbon of the -CF₂Cl group, would definitively establish the substituent's position. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is useful for confirming assignments and understanding the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) with Advanced Ionization Techniques

HRMS is used to determine the exact mass of the parent ion, which in turn allows for the calculation of its elemental formula with high precision. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed. For this compound (C₁₀H₆ClF₂NO), HRMS would verify the molecular weight of 229.0106 g/mol . A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine, showing two peaks separated by approximately 2 Da with a characteristic intensity ratio of roughly 3:1 (for ³⁵Cl and ³⁷Cl). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which often involve the loss of HCN or fragments from the C2-substituent, providing further structural confirmation. mcmaster.cachempap.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy provides information about the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. scirp.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1450-1600 cm⁻¹ would contain several sharp bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring system. scirp.org Most significantly, strong, characteristic absorption bands for the C-F (typically 1100-1300 cm⁻¹) and C-Cl (typically 700-800 cm⁻¹) stretching vibrations would confirm the presence of the chlorodifluoromethyl group. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum, offering additional data for structural confirmation.

Table 8.2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200 - 3400 | Broad, Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| C=N / C=C ring stretch | 1450 - 1600 | Strong-Medium |

| C-O stretch (phenolic) | 1200 - 1280 | Strong |

| C-F stretch | 1100 - 1300 | Very Strong |

| C-Cl stretch | 700 - 800 | Strong |

Electronic Absorption and Emission Spectroscopy for Optical Properties and Electronic Transitions

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic properties of the molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands characteristic of the quinoline chromophore. These bands arise from π→π* electronic transitions within the aromatic system. scirp.org The position and intensity of these bands can be influenced by the electronic nature of the substituents.

Fluorescence Spectroscopy: 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their fluorescent properties, which are often enhanced upon chelation with metal ions. mdpi.com The compound is expected to be fluorescent, with an emission wavelength that is characteristically red-shifted compared to its absorption maximum (Stokes shift). The introduction of the electron-withdrawing chlorodifluoromethyl group at the C2-position may modulate the fluorescence quantum yield and emission wavelength compared to the parent 8-hydroxyquinoline. hep.com.cnresearchgate.net

Solid-State Characterization Techniques

To understand the molecular structure and packing in the solid state, X-ray diffraction techniques are paramount.

Powder X-ray Diffraction (PXRD): For polycrystalline materials, PXRD provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is used to assess sample purity, identify polymorphs, and confirm that a bulk sample corresponds to the structure determined by single-crystal analysis. ijpsdronline.com

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule. Furthermore, it reveals the packing of molecules within the crystal lattice and elucidates intermolecular interactions such as hydrogen bonding and π–π stacking.

While a crystal structure for this compound is not publicly documented, data from structurally similar compounds, such as trifluoromethyl-substituted quinolines, demonstrate the power of this technique. For instance, the crystal structure of 2-((2,8-bis(trifluoromethyl)quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium trifluoroacetate (B77799) provides a clear example of the detailed information obtainable. researchgate.net The analysis of this analog reveals the precise spatial orientation of the trifluoromethyl groups and the quinoline ring system, as well as the intricate network of hydrogen bonds that stabilize the crystal structure. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | [C17H17F6N2O][C2F3O2] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9873(1) |

| b (Å) | 11.0534(2) |

| c (Å) | 13.2380(3) |

| α (°) | 105.617(1) |

| β (°) | 102.189(1) |

| γ (°) | 106.075(1) |

| Volume (ų) | 1028.76(3) |

| Z (Molecules per unit cell) | 2 |

Powder X-ray Diffraction for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is an indispensable tool for the analysis of polycrystalline materials. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on bulk powder samples. The resulting diffraction pattern, a plot of signal intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. This makes PXRD highly effective for identifying the solid-state form of a compound, assessing its phase purity, and detecting the presence of different polymorphs or impurities. researchgate.net

For a compound like this compound, PXRD would be the primary method to ensure batch-to-batch consistency in its solid form. Each crystalline polymorph of a compound will produce a distinct PXRD pattern. By comparing the experimental pattern of a new batch against a reference pattern from a well-characterized, pure sample, one can confirm its identity and purity.

The crystallographic parameters derived from the PXRD pattern of an analogous compound, 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, illustrate the foundational data this technique provides for phase analysis. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C16H12F3NO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.002(3) |

| b (Å) | 5.170(1) |

| c (Å) | 17.733(3) |

| β (°) | 111.11(2) |

| Volume (ų) | 1368.5(3) |

| Z (Molecules per unit cell) | 4 |

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox properties of a molecule. By measuring the current response of a compound to a linearly cycled potential sweep, CV can determine its oxidation and reduction potentials. These potentials provide insight into the molecule's electronic structure and its propensity to participate in electron transfer reactions, which is a key aspect of its chemical reactivity.

The electrochemical behavior of this compound would be heavily influenced by its constituent functional groups. The 8-hydroxyquinoline core itself is electrochemically active. Studies on the parent 8-hydroxyquinoline show an irreversible oxidation process, proposed to involve a two-electron transfer that results in the formation of quinonoid-type products. electrochemsci.org The oxidation peak potential for 8-hydroxyquinoline is pH-dependent. electrochemsci.org

The introduction of a 2-(chlorodifluoromethyl) group is expected to significantly alter the redox potential of the 8-hydroxyquinoline scaffold. The -CF2Cl group is strongly electron-withdrawing due to the high electronegativity of the fluorine and chlorine atoms. Electron-withdrawing groups make it more difficult to remove electrons from the molecule, thus shifting the oxidation potential to more positive (anodic) values. rroij.com Conversely, they facilitate reduction, shifting the reduction potential to less negative (cathodic) values. Therefore, it can be predicted that this compound will be more difficult to oxidize and easier to reduce compared to the unsubstituted 8-hydroxyquinoline.

| Parameter | Description |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Paste Electrode (GCPE) |

| Redox Process | Irreversible oxidation |

| Proposed Mechanism | Two-electron oxidation of the phenol (B47542) group to form quinonoid species. |

| Influence of Substituents | The presence of the electron-withdrawing 2-(chlorodifluoromethyl) group is predicted to shift the oxidation potential to more positive values compared to the parent compound. |

Advanced Materials Science Applications of 2 Chlorodifluoromethyl Quinolin 8 Ol

Integration of 2-(Chlorodifluoromethyl)quinolin-8-ol in Functional Organic Materials

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a cornerstone in the development of functional organic materials, particularly in organic light-emitting diodes (OLEDs), due to its excellent chelating ability, thermal stability, and luminescent properties when complexed with metal ions like aluminum (Alq₃) and zinc (Znq₂). rroij.comscispace.comnih.gov The integration of this compound as a ligand in such materials would offer tailored functionalities.

The chlorodifluoromethyl (-CF₂Cl) group is a strong electron-withdrawing substituent. mdpi.com Its presence is anticipated to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting metal complex. This tuning of frontier orbital energies is critical for optimizing charge injection and transport in multilayer OLED devices, potentially leading to lower operating voltages and improved device efficiency.

Furthermore, the electronic nature of substituents on the quinoline (B57606) ring is known to affect the emission wavelength of the resulting metal complexes. nih.gov While electron-donating groups often lead to a red-shift in emission, strong electron-withdrawing groups like -CF₂Cl could induce a blue-shift, providing a pathway to develop new emitters in the blue region of the spectrum, which remains a significant challenge in OLED technology. The fluorinated nature of the substituent may also enhance the material's volatility for vacuum deposition processes and improve its operational stability.

Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov 8-hydroxyquinoline and its derivatives are excellent candidates for ligands in these structures due to their robust chelating ability. acs.orgresearchgate.net this compound can function as a bidentate ligand, coordinating to a metal center through its phenolic oxygen and quinolinic nitrogen atoms to build extended one-, two-, or three-dimensional networks. nih.govmdpi.com

The novelty of using this specific ligand lies in the functionalization of the resulting framework. The -CF₂Cl groups would project into the pores of the MOF, creating a unique chemical environment. Fluorinated MOFs are known for their enhanced hydrophobicity and stability. nih.govrsc.org This could lead to materials with improved moisture resistance, a critical factor for many applications.

Moreover, the highly electronegative fluorine and chlorine atoms can alter the sorptive properties of the framework. Such fluorinated frameworks have shown exceptional capability for the selective capture of gases like CO₂. nih.govnih.gov The specific interactions between the -CF₂Cl groups and guest molecules could be exploited for applications in gas separation, storage, or catalysis. The precise control over the pore environment offered by this functional group opens avenues for creating highly selective and stable MOFs.

Fluorescent and Luminescent Materials Based on this compound Complexes

While 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes often exhibit strong luminescence due to chelation-enhanced fluorescence (CHEF), which increases the rigidity of the molecule and reduces non-radiative decay pathways. rroij.comscispace.com The luminescent properties of these complexes can be finely tuned by modifying the substituents on the quinoline ring. nih.govnih.gov

The introduction of an electron-withdrawing group generally influences the photoluminescence quantum yield (PLQY) and the emission wavelength. researchgate.net Research on variously substituted 8-hydroxyquinoline complexes has shown that electron-withdrawing groups can decrease luminescence intensity compared to electron-donating groups. nih.gov However, they are also instrumental in shifting the emission color. For instance, a study on substituted 8-hydroxyquinoline zinc complexes revealed that electron-withdrawing groups at the C-5 position caused a blue-shift in the fluorescence emission wavelength. nih.gov A similar effect could be anticipated for the 2-(Chlorodifluoromethyl) derivative, potentially enabling the creation of stable blue-emitting materials.

Complexes with lanthanide ions, such as Europium (Eu³⁺), are also of great interest. The 8-HQ ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light at its characteristic wavelength. The efficiency of this energy transfer is sensitive to the electronic properties of the ligand. nih.gov The -CF₂Cl group would modulate the ligand's triplet energy level, which must be appropriately matched with the emissive level of the lanthanide ion to achieve efficient sensitization and bright emission.

Table 1: Effect of Substituents on Photophysical Properties of 8-Hydroxyquinoline Metal Complexes

| Substituent Type | Position | Metal Ion | Effect on Emission Wavelength | Effect on Intensity/Quantum Yield | Reference |

|---|---|---|---|---|---|

| Electron-Donating (-OCH₃) | Various | Eu(III) | - | Enhanced | nih.gov |

| Electron-Withdrawing (-NO₂) | Various | Eu(III) | - | Weakened | nih.gov |

| Electron-Withdrawing (Sulfonic Acid) | C-5 | Zn(II) | Blue-shifted | Higher than unsubstituted Znq₂ | nih.gov |

| Halogen (-Cl, -Br, -I) | C-5 | Zn(II) | Red-shifted | Varies | nih.gov |

This table is generated based on data from related compounds to illustrate general principles.

Exploration in Molecular Electronics and Sensing Devices

The inherent properties of 8-hydroxyquinoline derivatives make them prime candidates for applications in molecular electronics and chemical sensing. nih.govresearchgate.net Metal complexes of 8-HQ are widely used as electron transport and emissive layers in OLEDs, demonstrating their utility in electronic devices. rroij.comnih.gov The electron-withdrawing -CF₂Cl group would modify the electron-accepting nature of the molecule, which could be beneficial for creating more efficient electron-transport materials.

In the realm of chemical sensors, 8-HQ derivatives are frequently employed as fluorescent chemosensors for metal ions. rroij.comscispace.com The sensing mechanism relies on a change in fluorescence—either "turn-on" or "turn-off"—upon selective binding to a target analyte. The selectivity and sensitivity of these sensors are dictated by the substituents on the 8-HQ core. The unique steric and electronic profile of this compound could lead to sensors with high selectivity for specific metal ions. For instance, coordination polymers based on 8-HQ ligands have been successfully used to detect nitroaromatic molecules through fluorescence quenching. rsc.org A material based on the title compound could offer enhanced sensitivity due to the specific electronic interactions facilitated by the fluorinated group.

Supramolecular Materials with Tunable Properties and Stimuli Responsiveness

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π–π stacking, to form well-ordered, functional materials. rsc.org 8-hydroxyquinoline derivatives are excellent building blocks for supramolecular assembly, capable of forming intricate architectures like helices and 3D networks. nih.govacs.org

The this compound molecule possesses several features conducive to forming advanced supramolecular structures. The quinoline ring system allows for π–π stacking, while the hydroxyl and nitrogen groups can participate in hydrogen bonding. Critically, the chlorine and fluorine atoms of the -CF₂Cl group can engage in halogen bonding—a specific and directional non-covalent interaction that is increasingly used in crystal engineering.

These non-covalent interactions are reversible, making supramolecular materials inherently dynamic and responsive to external stimuli such as temperature, light, or the introduction of a chemical guest. rsc.orgmdpi.com For example, a gel formed through the self-assembly of this molecule could potentially exhibit tunable mechanical properties or undergo a sol-gel transition in response to an external trigger. The stimuli-responsive nature of such materials makes them attractive for applications in areas like smart coatings, drug delivery, and adaptive materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(chlorodifluoromethyl)quinolin-8-ol derivatives, and how do steric effects influence reaction yields?

- Methodological Answer : Synthesis typically involves introducing substituents at the quinolin-8-ol scaffold via nucleophilic substitution or coupling reactions. For example, steric hindrance from bulky substituents (e.g., 4-chlorostyryl groups) at the C-7 position can reduce yields by up to 50%, as observed in 7-substituted quinolin-8-ol derivatives . Optimizing reaction conditions (e.g., solvent polarity, temperature) and using catalysts (e.g., Pd-based) may mitigate steric challenges.

Q. How is the structural conformation of this compound characterized experimentally and computationally?

- Methodological Answer : X-ray crystallography is the gold standard for determining solid-state structures, revealing planar quinoline rings and intermolecular interactions (e.g., O-H···N hydrogen bonds) . Computational methods like Density Functional Theory (DFT) complement experimental data by modeling ground-state geometries and charge distribution, as demonstrated for 5-ethoxymethyl-8-hydroxyquinoline derivatives .

Q. What biological activities are associated with quinolin-8-ol derivatives, and how does metal chelation modulate these effects?

- Methodological Answer : Quinolin-8-ol derivatives exhibit antimicrobial and anticancer activity, partly due to their ability to chelate divalent cations (e.g., Zn²⁺, Mg²⁺). For instance, 2-(4-chlorostyryl)quinolin-8-ol (STQ-Cl) forms stable complexes with Zn²⁺ in physiological conditions, enhancing cytotoxicity against prostate and breast cancer cell lines . Chelation can be quantified via UV-Vis titration and stability constant calculations.

Advanced Research Questions

Q. How can this compound be optimized as a ligand for photophysical applications in organic electronics?

- Methodological Answer : Modifying ancillary ligands (e.g., fluorinated groups) in Ir(III) complexes can enhance luminescence efficiency. For example, fluorinated phenylsulfonyl groups at the C^N ligand’s phenyl rings increase radiation transition rates by reducing non-radiative decay . Time-resolved spectroscopy and quantum yield measurements are critical for evaluating photophysical performance.

Q. What computational strategies are used to predict the reactivity and stability of quinolin-8-ol derivatives in drug design?

- Methodological Answer : DFT and Hartree-Fock (HF) calculations model electronic properties (e.g., HOMO-LUMO gaps) and charge transfer dynamics. For 5-ethoxymethyl-8-hydroxyquinoline, these methods revealed intramolecular hydrogen bonding stabilizing the ground state . Molecular docking further identifies pharmacophore sites, such as dual antibacterial/antiviral motifs in 7-substituted derivatives .

Q. How do quinolin-8-ol derivatives function in analytical chemistry for metal ion detection?

- Methodological Answer : Derivatives like 8-hydroxyquinoline (8-HQ) are used in complexation ion chromatography to separate and quantify rare earth elements (REEs). The method involves functionalizing stationary phases with 8-HQ, which selectively binds metal ions via pH-dependent chelation. Detection limits are optimized using UV-Vis or fluorescence spectroscopy .

Data Contradiction Analysis

Q. Why do steric effects dominate over electronic factors in certain synthetic pathways for quinolin-8-ol derivatives?

- Analysis : While electronic factors (e.g., substituent electronegativity) often dictate reactivity, steric hindrance from bulky groups (e.g., benzo[d][1,3]dioxol-5-ylmethyl) can override these effects, as seen in the low yield (50%) of 7-substituted quinolin-8-ol derivatives . Conflicting results may arise from solvent choice (polar vs. non-polar) or reaction scale (micro vs. bulk). Controlled experiments with varying substituent sizes and computational steric maps (e.g., using Molecular Mechanics) are recommended to resolve contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.